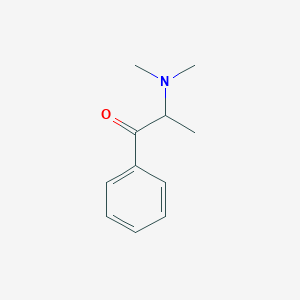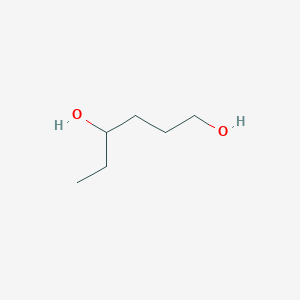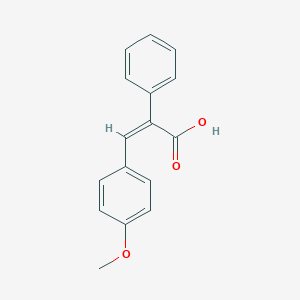![molecular formula C6H15BO3S3 B092762 TRIS[2-MERCAPTOETHYL] ORTHOBORATE CAS No. 15582-80-6](/img/structure/B92762.png)
TRIS[2-MERCAPTOETHYL] ORTHOBORATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS[2-MERCAPTOETHYL] ORTHOBORATE, also known as this compound, is an organoboron compound with the molecular formula C6H15BO3S3. This compound is characterized by the presence of three 2-mercaptoethyl groups attached to a borate core. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE can be synthesized through the reaction of boric acid with 2-mercaptoethanol. The reaction typically involves the following steps:
Mixing: Boric acid is mixed with 2-mercaptoethanol in a suitable solvent such as toluene.
Heating: The mixture is heated under reflux conditions to facilitate the reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure tri(2-mercaptoethyl) borate.
Industrial Production Methods
In an industrial setting, the production of tri(2-mercaptoethyl) borate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to yield thiol derivatives.
Substitution: The mercaptoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted borate esters.
Scientific Research Applications
TRIS[2-MERCAPTOETHYL] ORTHOBORATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and as a protecting group for thiols.
Biology: The compound is employed in biochemical studies to investigate the interactions of boron-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tri(2-mercaptoethyl) borate exerts its effects involves the interaction of the borate core with various molecular targets. The mercaptoethyl groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The borate core can also participate in coordination chemistry, forming stable complexes with transition metals.
Comparison with Similar Compounds
Similar Compounds
Tri(2,2,2-trifluoroethyl) borate: Similar in structure but with trifluoroethyl groups instead of mercaptoethyl groups.
Trimethyl borate: Contains methyl groups instead of mercaptoethyl groups.
Triethyl borate: Contains ethyl groups instead of mercaptoethyl groups.
Uniqueness
TRIS[2-MERCAPTOETHYL] ORTHOBORATE is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and properties. These groups enable the compound to participate in thiol-specific reactions, making it valuable in various chemical and biological applications.
Properties
CAS No. |
15582-80-6 |
|---|---|
Molecular Formula |
C6H15BO3S3 |
Molecular Weight |
242.2 g/mol |
IUPAC Name |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
InChI Key |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
Canonical SMILES |
B(OCCS)(OCCS)OCCS |
Key on ui other cas no. |
15582-80-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















